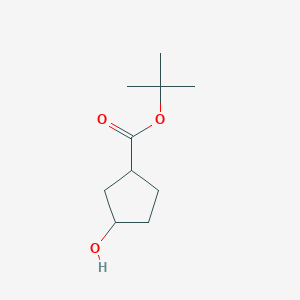

tert-Butyl 3-hydroxycyclopentanecarboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCJHERERQKJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structure of tert-butyl 3-hydroxycyclopentanecarboxylate C10H18O3

The following technical guide details the structural properties, synthesis, and application of tert-butyl 3-hydroxycyclopentanecarboxylate (

Executive Summary & Structural Architecture

tert-Butyl 3-hydroxycyclopentanecarboxylate is a bifunctional alicyclic building block characterized by a five-membered ring bearing a secondary alcohol at position 3 and a bulky tert-butyl ester at position 1. Its utility lies in its orthogonal reactivity : the tert-butyl ester provides acid-labile protection, while the hydroxyl group remains available for modification (e.g., mesylation, Mitsunobu inversion, or oxidation).

Stereochemical Complexity

Unlike 1,4-disubstituted cyclohexanes, the stereochemistry of 1,3-disubstituted cyclopentanes is governed by the "envelope" conformation.

-

Chiral Centers: C1 and C3.

-

Isomer Count: 4 stereoisomers (2 diastereomeric pairs of enantiomers).

-

Cis-configuration: The carboxylate and hydroxyl groups reside on the same face. In 1,3-systems, the cis isomer often adopts a pseudo-diequatorial conformation, making it thermodynamically more stable than the trans isomer.

-

Trans-configuration: The groups reside on opposite faces.

-

Note on Chirality: Unlike 1,3-dihydroxycyclopentane (which has a meso form), the substituents here are distinct (

Graphviz Visualization: Stereochemical Relationships

The following diagram maps the stereochemical relationships derived from the reduction of the parent ketone.

Figure 1: Stereochemical divergence during the synthesis of 3-hydroxycyclopentanecarboxylates.

Synthetic Pathways & Causality

The synthesis typically proceeds via the reduction of tert-butyl 3-oxocyclopentanecarboxylate . The choice of reducing agent dictates the diastereomeric ratio (dr).

Route A: Sodium Borohydride Reduction (Standard)

-

Reagent:

in -

Mechanism: Hydride attack occurs from the less hindered face. However, due to the flexibility of the cyclopentane ring, selectivity is often low (typically 2:1 to 4:1 favoring cis).

-

Causality: Methanol is chosen to solvate the borohydride, enhancing rate, but low temperature is strictly maintained to prevent transesterification (though tert-butyl esters are resistant to methoxide attack compared to methyl esters).

Route B: Stereoselective Bulky Hydride Reduction

-

Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

-

Mechanism: The massive steric bulk of the Selectride reagent forces attack almost exclusively from the face opposite the carboxylate group.

-

Outcome: High diastereoselectivity favoring the cis isomer (pseudo-equatorial attack).

Route C: Kinetic Resolution (Enzymatic)

For drug development requiring high enantiomeric excess (ee), chemical reduction is insufficient.

-

Protocol: Lipase-catalyzed acetylation.

-

System: Candida antarctica Lipase B (CAL-B) + Vinyl Acetate.

-

Logic: The enzyme preferentially acetylates one enantiomer of the alcohol, allowing separation of the unreacted alcohol (Enantiomer A) from the acetylated product (Enantiomer B) via silica chromatography.

Experimental Protocol: Self-Validating System

Objective: Synthesis of racemic cis/trans-tert-butyl 3-hydroxycyclopentanecarboxylate via

Materials

-

tert-Butyl 3-oxocyclopentanecarboxylate (

) -

Sodium Borohydride (

, -

Methanol (Anhydrous)

-

Saturated

solution

Step-by-Step Methodology

| Step | Action | Mechanistic Rationale (Why?) | Validation Check |

| 1 | Dissolve ketone in | Low temp prevents side reactions and improves stereocontrol. | Internal temp probe |

| 2 | Add | Exothermic | Bubbling observed; temp stable. |

| 3 | Stir at | Ensures complete consumption of the sterically hindered ketone. | TLC: Stain with |

| 4 | Quench with sat. | Destroys excess hydride; buffers pH to prevent ester hydrolysis. | Cessation of bubbling. |

| 5 | Extract with | Standard organic workup. | Phase separation clear. |

| 6 | Concentrate in vacuo. | Removal of solvent.[1][2] | Viscous oil obtained. |

Purification & Separation

The cis and trans isomers are separable by flash column chromatography (Silica gel, Hexanes:EtOAc gradient 8:1 to 2:1).

-

Observation: The cis isomer (intramolecular H-bonding possible) typically elutes after the trans isomer in polar systems, or shows distinct

differences depending on the exact mobile phase.

Spectroscopic Characterization (Data Table)

Reliable identification requires NMR analysis. The tert-butyl group provides a diagnostic singlet.

| Feature | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Ester Alkyl | Singlet (s) | 9H | ||

| Carbinol | Multiplet (m) | 1H | ||

| Methine | Multiplet (m) | 1H | ||

| Ring Methylene | Multiplet series | 6H | ||

| Hydroxyl | Broad singlet | 1H |

IR Spectrum:

-

Broad band

( -

Strong band

(

Reactivity Profile & Applications

Orthogonal Protection Strategy

This molecule is critical in peptide synthesis because the tert-butyl ester is stable to base (saponification conditions) and hydrogenolysis, but cleavable by acid (

-

Scenario: You can attach a side chain to the 3-hydroxyl group (e.g., via an ether linkage), then deprotect the ester with

to couple the free acid to an amine.

Cispentacin Analogs

The cis-amino acid analog (Cispentacin) is a potent antifungal agent. tert-Butyl 3-hydroxycyclopentanecarboxylate serves as a precursor where the hydroxyl is converted to an azide (via Mitsunobu) and reduced to the amine with retention of configuration (double inversion) or other stereochemical manipulations.

Workflow Visualization

Figure 2: Functionalization pathways for drug discovery applications.

References

-

Davies, S. G., et al. (2008). "Parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for the asymmetric synthesis of 3-oxy-substituted cispentacin and transpentacin derivatives." Organic & Biomolecular Chemistry.

-

PubChem. (n.d.).[3] "tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (Related Structure Data)." National Library of Medicine.

-

Sigma-Aldrich. (n.d.). "tert-Butyl 3-hydroxycyclopentanecarboxylate derivatives (Product Specifications)."

-

Momose, T., et al. (2004). "Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates." Organic & Biomolecular Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]

- 3. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Hydroxycyclopentanecarboxylic Acid tert-Butyl Ester

The following technical guide provides an in-depth analysis of 3-hydroxycyclopentanecarboxylic acid tert-butyl ester , a critical chiral building block in medicinal chemistry.

Strategic Applications, Synthesis, and Stereochemical Control[1]

Executive Summary

3-Hydroxycyclopentanecarboxylic acid tert-butyl ester (CAS 123258-59-3 ) is a bifunctional aliphatic scaffold widely utilized in fragment-based drug discovery (FBDD). Characterized by a cyclopentane ring bearing both a hydroxyl group and a bulky tert-butyl ester, this molecule serves as a versatile "chiral spacer." The tert-butyl group provides steric bulk and acid-labile protection, while the hydroxyl group offers a vector for further functionalization or pharmacophore attachment.

This guide details the nomenclature, synthetic accessibility, and stereochemical considerations required to deploy this building block effectively in high-affinity ligand design.

Nomenclature & Synonyms

Precise identification is critical due to the existence of multiple stereoisomers (cis/trans diastereomers and enantiomers). The generic CAS refers to the unspecified stereochemistry, while specific isomers may have distinct identifiers or be referred to by their IUPAC descriptors.

Table 1: Chemical Identifiers and Synonyms[2][3][4]

| Identifier Type | Value / Description |

| Primary CAS | 123258-59-3 (General/Racemic) |

| Precursor CAS | 174195-95-0 (tert-Butyl 3-oxocyclopentanecarboxylate) |

| Parent Acid CAS | 101080-22-2 (3-Hydroxycyclopentanecarboxylic acid) |

| IUPAC Name | tert-butyl 3-hydroxycyclopentane-1-carboxylate |

| Common Synonyms | 3-Hydroxycyclopentanecarboxylic acid t-butyl ester; t-Butyl 3-hydroxycyclopentanoate |

| SMILES | CC(C)(C)OC(=O)C1CC(O)CC1 |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

Stereochemical Lexicon

-

Cis-isomer: Substituents on the same face (e.g., (1R,3S) or (1S,3R) relative configuration).

-

Trans-isomer: Substituents on opposite faces (e.g., (1R,3R) or (1S,3S) relative configuration).

-

Note: In commercial catalogs, "cis" often implies the racemate of the cis-diastereomer unless a specific optical rotation is noted.

Structural Significance & Design Logic

The cyclopentane core offers a semi-rigid scaffold that restricts the conformational freedom of attached pharmacophores, potentially reducing the entropic penalty of binding to a protein target.

Conformational Locking

Unlike flexible alkyl chains, the cyclopentane ring forces substituents into specific vectors. The tert-butyl ester adds significant lipophilicity and steric bulk, often used to fill hydrophobic pockets (e.g., S1/S2 pockets in proteases) or to protect the carboxylic acid during intermediate steps.

Diagram 1: Stereochemical Relationships

The following diagram illustrates the relationship between the keto-precursor and the resulting hydroxy-isomers.

Caption: Divergent stereochemical outcomes upon reduction of the 3-oxocyclopentanecarboxylate precursor.

Synthetic Pathways & Experimental Protocols

The most robust route to 123258-59-3 avoids direct esterification of the hydroxy-acid (which can lead to oligomerization) by utilizing the keto-acid intermediate.

Workflow Overview

-

Protection: Conversion of 3-oxocyclopentanecarboxylic acid to its tert-butyl ester.

-

Reduction: Stereoselective reduction of the ketone to the alcohol.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-Butyl 3-oxocyclopentanecarboxylate[1][2]

-

Reagents: 3-Oxocyclopentanecarboxylic acid (CAS 98-78-2), Di-tert-butyl dicarbonate (Boc₂O), DMAP, tert-Butanol.

-

Mechanism: DMAP-catalyzed nucleophilic acyl substitution.

Procedure:

-

Dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (or DCM/t-BuOH mixture).

-

Add Boc₂O (2.0 eq) and DMAP (0.3 eq).

-

Stir at room temperature for 12–18 hours. Evolution of CO₂ gas indicates reaction progress.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove DMAP), saturated NaHCO₃, and brine.

-

Purification: Silica gel chromatography (Petroleum Ether/EtOAc) yields the keto-ester (CAS 174195-95-0) as a pale oil.

Step 2: Reduction to tert-Butyl 3-hydroxycyclopentanecarboxylate

-

Reagents: Sodium Borohydride (NaBH₄), Methanol.

-

Selectivity: NaBH₄ typically yields a mixture of cis/trans isomers (often favoring trans due to hydride attack from the less hindered face away from the ester, though temperature dependent).

Procedure:

-

Dissolve the keto-ester (from Step 1) in MeOH at 0°C.

-

Add NaBH₄ (0.5–1.0 eq) portion-wise to control hydrogen evolution.

-

Stir at 0°C for 1 hour, then warm to RT.

-

Quench: Add saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

-

Isolation: The cis and trans isomers can often be separated by careful column chromatography or preparative HPLC.

Diagram 2: Synthetic Workflow

Caption: Step-wise chemical synthesis from the commercially available keto-acid.

Analytical Characterization

Validation of the synthesized ester requires confirming the integrity of the tert-butyl group and the reduction of the ketone.

Expected NMR Signals (CDCl₃)

-

¹H NMR:

-

δ ~1.45 ppm (s, 9H): Characteristic strong singlet for the tert-butyl group.

-

δ ~4.3–4.5 ppm (m, 1H): Methine proton at C3 (CH-OH). Shift varies between cis/trans.

-

δ ~2.6–3.0 ppm (m, 1H): Methine proton at C1 (CH-COOtBu).

-

δ ~1.6–2.2 ppm (m, 6H): Ring methylene protons (complex multiplets).

-

-

IR Spectroscopy:

-

~1730 cm⁻¹: Ester carbonyl stretch (C=O).

-

~3400 cm⁻¹: Broad hydroxyl stretch (O-H).

-

Absence of ~1715 cm⁻¹ (Ketone): Confirms reduction of the precursor.

-

Applications in Drug Development[6]

-

Bioisosterism: The 3-hydroxycyclopentane ring acts as a non-planar bioisostere for phenyl or proline rings, improving solubility and metabolic stability (sp³ character).

-

Fragment Linking: The orthogonal reactivity (alcohol vs. protected acid) allows the molecule to serve as a linker. The alcohol can be converted to a leaving group (mesylate/tosylate) for nucleophilic substitution or engaged in Mitsunobu reactions to invert stereochemistry.

-

Pro-drug Design: The tert-butyl ester is generally stable to plasma esterases but cleavable under acidic conditions (e.g., in the lysosome or via specific metabolic oxidation), serving as a potential pro-drug moiety or simply as a robust protecting group during synthesis.

References

-

Matrix Scientific. (n.d.). Product Data: tert-Butyl 3-hydroxycyclopentanecarboxylate (CAS 123258-59-3).[3][4][5] Retrieved from

-

GuideChem. (2025). tert-butyl 3-oxocyclopentanecarboxylate CAS 174195-95-0.[6][1][2] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15153193, 3-Hydroxycyclopentanecarboxylic acid. Retrieved from

-

Google Patents. (2019). WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections. (Describes synthesis of the keto-ester intermediate). Retrieved from

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 473416-74-9,3-Bromo-6-fluoro-2-methoxybenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 64778-78-5_(R)-1-(3,4-二甲氧基苯基)-2-丙胺CAS号:64778-78-5_(R)-1-(3,4-二甲氧基苯基)-2-丙胺【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 5. SY393796,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Page loading... [guidechem.com]

solubility of tert-butyl 3-hydroxycyclopentanecarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 3-Hydroxycyclopentanecarboxylate in Organic Solvents

Introduction

Tert-butyl 3-hydroxycyclopentanecarboxylate is a chiral building block of significant interest in the synthesis of various pharmaceutical compounds and complex organic molecules. Its molecular structure, featuring a polar hydroxyl group, a moderately polar ester functional group, and a non-polar cyclopentane ring, imparts a nuanced solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding the solubility of this compound in different organic solvents is paramount for researchers and drug development professionals to ensure optimal reaction conditions, efficient purification processes, and successful formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of tert-butyl 3-hydroxycyclopentanecarboxylate. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict, measure, and interpret the solubility of this key chemical intermediate.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle that "like dissolves like".[1] This means that a solute will be most soluble in a solvent that has similar intermolecular forces. The structure of tert-butyl 3-hydroxycyclopentanecarboxylate suggests a balance of polar and non-polar characteristics, making its solubility highly dependent on the chosen solvent.

The Role of Solvent Polarity

A solvent's polarity is a crucial factor in its ability to dissolve a given solute.[2] Polar solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, on the other hand, have small or no dipole moments and are better suited for dissolving non-polar solutes through van der Waals forces.

The polarity index is a useful empirical measure of a solvent's relative polarity.[3][4][5] A higher polarity index indicates a more polar solvent.

Table 1: Polarity Index of Common Organic Solvents [3][4][5]

| Solvent | Polarity Index |

| Hexane | 0.1 |

| Toluene | 2.4 |

| Diethyl Ether | 2.8 |

| Dichloromethane (DCM) | 3.1 |

| Tetrahydrofuran (THF) | 4.0 |

| Chloroform | 4.1 |

| Ethyl Acetate | 4.4 |

| Acetone | 5.1 |

| Methanol | 5.1 |

| Acetonitrile | 5.8 |

| Dimethylformamide (DMF) | 6.4 |

| Dimethyl Sulfoxide (DMSO) | 7.2 |

| Water | 10.2 |

Hansen Solubility Parameters (HSP)

For a more sophisticated prediction of solubility, the Hansen Solubility Parameters (HSP) provide a more detailed model.[1][6][7] The HSP model breaks down the total Hildebrand solubility parameter into three components:

-

δD (Dispersion forces): Energy from van der Waals forces.

-

δP (Polar forces): Energy from dipolar intermolecular forces.

-

δH (Hydrogen bonding forces): Energy from hydrogen bonds.

The principle of "like dissolves like" is quantified by comparing the HSP of the solute and the solvent.[1][7] A smaller difference between the HSP of the solute and the solvent indicates a higher likelihood of dissolution.

Predicted Solubility Profile of tert-Butyl 3-Hydroxycyclopentanecarboxylate

Based on its chemical structure, a qualitative solubility profile for tert-butyl 3-hydroxycyclopentanecarboxylate can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the ester group.

-

Moderate Solubility: Likely in less polar solvents like dichloromethane (DCM) and chloroform.

-

Low Solubility: Expected in non-polar solvents such as hexane and cyclohexane, which lack the ability to form strong interactions with the polar functional groups of the molecule.

Experimental Determination of Solubility

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent at a given temperature.[8][9][10]

-

Preparation: Add an excess amount of tert-butyl 3-hydroxycyclopentanecarboxylate to a known volume of the selected organic solvent in a sealed flask or vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.[9]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours of continuous shaking or stirring.[8][9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow of the Shake-Flask Method for Thermodynamic Solubility.

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility is a measure of how much of a compound, typically dissolved in a stock solution like DMSO, can be added to an aqueous or organic solvent before it precipitates.[8] Nephelometry, which measures light scattering by suspended particles, is a rapid, high-throughput method for assessing kinetic solubility.[11][12]

-

Stock Solution Preparation: Prepare a concentrated stock solution of tert-butyl 3-hydroxycyclopentanecarboxylate in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the test organic solvent.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Nephelometric Measurement: Measure the light scattering (turbidity) in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[11]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Data Presentation

The experimentally determined solubility data for tert-butyl 3-hydroxycyclopentanecarboxylate should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Solubility of tert-Butyl 3-Hydroxycyclopentanecarboxylate in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) | Observations |

| Hexane | 0.1 | To be determined | To be determined | |

| Toluene | 2.4 | To be determined | To be determined | |

| Dichloromethane | 3.1 | To be determined | To be determined | |

| Tetrahydrofuran | 4.0 | To be determined | To be determined | |

| Ethyl Acetate | 4.4 | To be determined | To be determined | |

| Acetone | 5.1 | To be determined | To be determined | |

| Methanol | 5.1 | To be determined | To be determined | |

| Acetonitrile | 5.8 | To be determined | To be determined | |

| DMSO | 7.2 | To be determined | To be determined | |

| Water | 10.2 | To be determined | To be determined |

Conclusion

While specific quantitative data for the solubility of tert-butyl 3-hydroxycyclopentanecarboxylate is not readily published, this guide provides a robust framework for its determination. By understanding the theoretical principles of solubility and applying the detailed experimental protocols for both thermodynamic and kinetic measurements, researchers can generate the critical data needed for the effective use of this important building block in their work. The combination of a polar hydroxyl group and a moderately polar ester with a non-polar carbocyclic core suggests that this compound will exhibit a versatile solubility profile, with a preference for polar organic solvents.

References

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2016). Polarity Index. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ScienceDirect. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubMed. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

-

JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

Sources

- 1. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. shodex.com [shodex.com]

- 6. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of tert-Butyl 3-Hydroxycyclopentanecarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

tert-Butyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block in organic synthesis, particularly within the realm of pharmaceutical research and development. Its stereochemically defined structure, featuring a cyclopentane scaffold, a hydroxyl group, and a protected carboxylic acid, makes it a key intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of functional groups allows for diverse chemical modifications, enabling the construction of complex molecular architectures. Its application spans the development of novel therapeutics, including antivirals, anti-cancer agents, and cardiovascular drugs. This guide provides a comprehensive overview of the safety data associated with this compound, offering a technical framework for its safe handling, storage, and disposal in a research and development setting. This information is synthesized from available data on its stereoisomers, providing a robust safety profile for the compound class.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The following table summarizes the key properties of tert-butyl 3-hydroxycyclopentanecarboxylate, based on data available for its stereoisomers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 321 °C at 760 mmHg | |

| Melting Point | 67.3-68.5 °C | |

| Flash Point | 148 °C | |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [1][2] |

Hazard Identification and GHS Classification

Based on the available Safety Data Sheets for its stereoisomers, tert-butyl 3-hydroxycyclopentanecarboxylate is classified as hazardous. The primary routes of exposure are oral ingestion, skin contact, and eye contact.

GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[3]

-

Eye Irritation (Category 2) , H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[3]

GHS Pictogram:

GHS Pictogram: Exclamation Mark

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is crucial in the event of accidental exposure. The following protocols are based on established best practices for handling chemicals with similar hazard profiles.

-

General Advice: In all cases of exposure, consult a physician and provide them with this safety data sheet.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water. Call a poison control center or physician immediately.[3]

Fire-Fighting Measures and Accidental Release Protocols

While not highly flammable, appropriate measures must be taken in the event of a fire involving tert-butyl 3-hydroxycyclopentanecarboxylate or in the case of an accidental spill.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides (CO, CO₂).

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

The following workflow outlines the necessary steps to be taken in the event of a spill.

Workflow for Accidental Release

Handling, Storage, and Disposal: A Framework for Safety

Proper handling, storage, and disposal practices are paramount to ensuring a safe laboratory environment.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Recommended storage temperature is between 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[4]

-

It may be necessary to dispose of this material as a hazardous waste.[5] Contact your institution's environmental health and safety office for specific guidance.

Toxicological and Ecological Information: Understanding the Impact

The toxicological properties of tert-butyl 3-hydroxycyclopentanecarboxylate have not been exhaustively investigated. The available data from its stereoisomers suggests that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][3] Long-term exposure effects have not been determined.

Ecological Information:

There is limited data available on the environmental impact of this compound. It is important to prevent its release into the environment, as its effects on aquatic and terrestrial organisms are unknown.[6]

Conclusion: A Commitment to Safe Science

tert-Butyl 3-hydroxycyclopentanecarboxylate is a valuable tool in the arsenal of the research chemist. Its utility in the synthesis of complex molecules underscores the importance of a comprehensive understanding of its safety profile. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its handling and use, fostering a culture of safety and responsibility in the laboratory. As with all chemicals, a thorough risk assessment should be conducted before any new experimental procedure is undertaken.

References

- Safety Data Sheet for tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate compound with tert-butyl ((1S,3R)-3-hydroxycyclopentyl)

- A-Gas Cyclopentane Safety D

- CYCLOPENTANE Safety D

- Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18).

- Cyclopentane Hazard Summary. New Jersey Department of Health.

- Safety Data Sheet for tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. (2025, February 4). Angene Chemical.

- Flammable Liquid Mixture: Cyclopentane / Isopentane / N-Pentane - SAFETY D

- Safety Data Sheet for Cyclopentane. (2025, October 21). BASF.

- SAFETY DATA SHEET for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane. (2025, February 26). TCI Chemicals.

- SAFETY DATA SHEET for 1-Boc-3-hydroxypiperidine. Fisher Scientific.

- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)

- tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)

- tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)

- Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 7). Hypha Discovery.

- Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

- tert-Butyl (3-hydroxycyclobutyl)

- Kinetic resolution of tert-butyl (RS)

- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. (2025, February 1). PubMed.

- Metabolism of t-butyl groups in drugs. (2022, May 19). Hypha Discovery Blogs.

- The novel application of tertiary butyl alcohol in the preparation of hydrophobic drug-HPbetaCD complex. (2006, March 15). PubMed.

- SAFETY DATA SHEET for tert-Butyl N-Hydroxycarbam

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (2025, September 11).

- t-BUTYL AZODIFORM

- tert-butyl N-(2-hydroxycyclopentyl)

Sources

Technical Monograph: tert-Butyl 3-Hydroxycyclopentanecarboxylate (CAS 123258-59-3)

Executive Summary: Strategic Utility in Drug Discovery

tert-Butyl 3-hydroxycyclopentanecarboxylate (CAS 123258-59-3) represents a critical "scaffold" intermediate in modern medicinal chemistry. Its value lies in its bifunctionality: it possesses a secondary alcohol for diversification (via etherification, oxidation, or Mitsunobu reactions) and a masked carboxylic acid protected by an acid-labile tert-butyl group. This orthogonality allows researchers to modify the cyclopentane ring without affecting the carboxylate, making it an ideal building block for prostaglandin analogs, conformational constraints in peptidomimetics, and fragment-based drug discovery (FBDD).

Key Technical Insight: Researchers must distinguish between the generic CAS 123258-59-3 (often racemic or unspecified stereochemistry) and its enantiopure counterparts (e.g., CAS 154737-89-0 for the (1S,3S) isomer). Failure to specify stereochemistry during procurement is a common source of experimental irreproducibility.

Chemical Profile & Stereochemical Architecture

This compound exists as a mixture of cis and trans diastereomers, each having two enantiomers. The "3-hydroxy" position relative to the carboxylate creates a geometric relationship that dictates the molecule's 3D spatial projection—a vital parameter for binding affinity in protein pockets.

| Feature | Specification | Technical Note |

| CAS Number | 123258-59-3 | Generally refers to the racemate or mixed diastereomers. |

| Formula | C₁₀H₁₈O₃ | Molecular Weight: 186.25 g/mol |

| Structure | Cyclopentane ring | 1,3-disubstitution pattern creates "kinked" vectors. |

| Stereochemistry | 2 Chiral Centers | (1R,3R), (1S,3S), (1R,3S), (1S,3R). |

| Physical State | Viscous Oil / Low-melt Solid | Hygroscopic; store under inert atmosphere. |

Stereochemical Isomer Map

The following diagram clarifies the relationship between the generic CAS and its specific chiral forms.

Caption: Hierarchical relationship of stereoisomers. CAS 123258-59-3 is the parent node for specific chiral building blocks.

Synthetic Routes & Manufacturing Complexity

Understanding the synthesis is crucial for assessing impurity profiles. The commercial route typically starts from 3-oxocyclopentanecarboxylic acid. The cost driver is not the starting material, but the stereochemical resolution step.

Primary Synthetic Workflow

-

Esterification: Protection of the carboxylic acid with isobutylene or t-BuOH/DCC.

-

Reduction: The ketone at position 3 is reduced to an alcohol.

-

Sodium Borohydride (NaBH₄): Yields a mixture of cis and trans (cheaper, CAS 123258-59-3).

-

Enzymatic/Catalytic Hydrogenation: Yields high enantiomeric excess (expensive, specific CAS).

-

Caption: Commercial synthesis pathway highlighting the origin of the racemic mixture and potential storage degradation.

Supply Chain Analysis: Suppliers & Pricing

The market is bifurcated between bulk chemical vendors (selling the racemate) and specialized boutique CROs (selling enantiopure forms).

Procurement Strategy:

-

Early Discovery (Hit Gen): Purchase CAS 123258-59-3 (Racemate). Low cost allows for broad screening.

-

Lead Optimization: Switch to specific enantiomers (e.g., CAS 154737-89-0) to establish Structure-Activity Relationships (SAR).

Representative Market Data (2025/2026 Estimates)

| Supplier Category | Vendor Examples | Product Type | Scale | Approx. Price (USD) | Lead Time |

| Catalog Aggregators | MolPort, ChemBk | Racemic | 1g - 5g | $50 - $120 / g | 1-2 Weeks |

| Major Distributors | MilliporeSigma, Fisher | Enantiopure | 100mg | $20 - $60 | In Stock |

| Bulk CROs | BLD Pharm, Angene | Racemic | 100g+ | $800 - $1,500 | 2-4 Weeks |

| Boutique Synthesis | AChemBlock, Tyger Sci | Custom Isomer | 1g | $150 - $300 | 4-6 Weeks |

Note: Prices fluctuate based on raw material availability and batch purity. Always request a Certificate of Analysis (CoA) confirming diastereomeric ratio (dr).

Quality Control & Analytical Protocols

To validate the integrity of purchased batches, the following self-validating protocol should be established in-house.

A. Identity Verification (¹H NMR)

The tert-butyl group provides a distinct diagnostic singlet.

-

Solvent: CDCl₃

-

Key Signals:

B. Purity & Stereochemistry (GC/HPLC)

Standard reverse-phase HPLC often fails to separate the diastereomers effectively without derivatization.

-

Recommended Method: GC-MS using a chiral column (e.g., Cyclodex-B) or derivatization with Mosher's acid chloride followed by ¹H NMR analysis to determine enantiomeric excess (ee).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21637082, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]

-

ResearchGate (2024). Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate and related cycloalkane scaffolds. Retrieved from [Link]

- Google Patents (2018).CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid (Analogous route methodology).

Sources

Methodological & Application

procedure for tert-butyl ester protection of 3-hydroxycyclopentanecarboxylic acid

Application Note: Selective tert-Butyl Esterification of 3-Hydroxycyclopentanecarboxylic Acid

Executive Summary

This application note details a robust, scalable protocol for the protection of 3-hydroxycyclopentanecarboxylic acid as its tert-butyl ester. While methyl or ethyl esters are common, the tert-butyl ester provides unique orthogonality in multi-step synthesis—specifically in the preparation of prostaglandin analogs and peptidomimetics—as it is resistant to basic hydrolysis but readily cleaved under acidic conditions (e.g., TFA or HCl/dioxane).

The primary challenge in this transformation is chemoselectivity : converting the carboxylic acid to an ester without protecting the secondary hydroxyl group (O-alkylation/carbonate formation) or inducing dehydration (elimination). This guide recommends the Di-tert-butyl dicarbonate (

Reaction Mechanism & Chemical Logic

The selection of

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution catalyzed by 4-(Dimethylamino)pyridine (DMAP).

-

Activation: DMAP attacks

to form a reactive -

Mixed Anhydride Formation: The carboxylate of 3-hydroxycyclopentanecarboxylic acid attacks this intermediate, generating a mixed anhydride (

). -

Product Formation: The mixed anhydride undergoes nucleophilic attack by tert-butanol (present as solvent or reagent) or thermal decarboxylation to yield the tert-butyl ester, releasing

and regenerating DMAP.

Critical Selectivity Note: The carboxylic acid is significantly more acidic (

Figure 1: Catalytic cycle for the DMAP-mediated esterification. The pathway leverages the higher nucleophilicity of the carboxylate to form the mixed anhydride selectively.

Experimental Protocol

Safety Warning:

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 3-Hydroxycyclopentanecarboxylic acid | 130.14 | 1.0 | Substrate |

| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | Reagent |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 - 0.3 | Catalyst |

| tert-Butanol ( | 74.12 | Solvent | Solvent/Reagent |

| Dichloromethane (DCM) | 84.93 | Co-solvent | Optional (solubility) |

Step-by-Step Procedure

-

Preparation:

-

Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Note: Ensure glassware is oven-dried; moisture consumes

.

-

-

Dissolution:

-

Add 3-hydroxycyclopentanecarboxylic acid (10.0 mmol, 1.30 g) to the flask.

-

Add tert-butanol (20 mL). If the substrate does not dissolve completely, add anhydrous DCM (10 mL) to aid solubility.

-

Process Tip: Warming to 30°C may facilitate dissolution, but cool back to room temperature before proceeding.

-

-

Reagent Addition:

-

Add

(12.0 mmol, 2.62 g, 1.2 equiv) in one portion. -

CRITICAL STEP: Add DMAP (1.0 - 3.0 mmol, 122 - 366 mg, 0.1-0.3 equiv) slowly.

-

Observation: Evolution of

gas (bubbling) will commence immediately. This indicates the formation of the mixed anhydride and subsequent decarboxylation.

-

-

Reaction Monitoring:

-

Stir at 25°C (Room Temp) .

-

Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).

-

Stain: Permanganate or Phosphomolybdic Acid (PMA). The ester usually runs significantly higher (

~0.6) than the free acid ( -

Timeframe: Reaction typically completes in 4–12 hours.

-

Stop Condition: If O-Boc impurity (higher

than product) begins to appear, quench immediately.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash with 1.0 M HCl (2 x 30 mL) to remove DMAP.

-

Wash with Saturated

(2 x 30 mL) to remove unreacted starting acid. -

Wash with Brine (1 x 30 mL).

-

Dry the organic layer over anhydrous

or

-

-

Purification:

Quality Control & Data Validation

To ensure the protocol was successful, compare your data against these validation markers.

NMR Interpretation

-

H NMR (400 MHz,

- 1.45 ppm (s, 9H): Diagnostic singlet for the tert-butyl ester group.[1]

-

4.3–4.5 ppm (m, 1H): Methine proton adjacent to the hydroxyl group (

-

2.6–2.8 ppm (m, 1H): Methine proton adjacent to the carbonyl (

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion due to moisture. | Use anhydrous solvents; increase |

| O-Boc Formation | Reaction ran too long or too hot. | Reduce DMAP to 0.1 equiv; stop reaction strictly at TLC completion; keep T < 25°C. |

| Solidification | Add 10-20% THF or DCM to the solvent mixture to depress the freezing point. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of tert-butyl 3-hydroxycyclopentanecarboxylate.

References

-

Widmer, U. (1993). "Di-tert-butyl dicarbonate: A convenient reagent for the preparation of tert-butyl esters." Synthesis, 1993(01), 46-48.

-

Armstrong, A., et al. (1988). "A new method for the preparation of tert-butyl esters."[4] Tetrahedron Letters, 29(20), 2483-2486.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Esters).

-

Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 66(8), 2743-2748. (For mechanistic insight on side reactions).

Sources

The Strategic Utility of tert-Butyl 3-Hydroxycyclopentanecarboxylate as a Versatile Chiral Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and complex molecule synthesis, the strategic deployment of chiral building blocks is paramount for achieving stereochemical control and molecular complexity. Among these, tert-butyl 3-hydroxycyclopentanecarboxylate has emerged as a highly valuable and versatile synthon. Its rigid cyclopentane core, adorned with strategically placed hydroxyl and tert-butyl ester functionalities, provides a powerful scaffold for the stereocontrolled introduction of diverse pharmacophores. This technical guide offers an in-depth exploration of the applications of this chiral building block, presenting detailed protocols and the underlying scientific principles that guide its use in sophisticated synthetic endeavors.

The Architectural Advantage: Chemical Properties and Stereochemical Nuances

The efficacy of tert-butyl 3-hydroxycyclopentanecarboxylate as a chiral building block is rooted in its distinct chemical features. The cyclopentane ring offers a conformationally restricted framework, which is often sought after in drug design to enhance binding affinity and reduce off-target effects. The hydroxyl group serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, etherification, and inversion of stereochemistry.

The tert-butyl ester is a key feature, providing robust protection of the carboxylic acid functionality under a variety of reaction conditions, particularly those involving basic reagents. Its steric bulk effectively shields the carbonyl group from nucleophilic attack. Crucially, the tert-butyl group can be selectively removed under mild acidic conditions, often with the formation of volatile byproducts (isobutylene and water), simplifying purification processes. This orthogonality is a significant advantage in multi-step syntheses where other protecting groups, sensitive to different conditions, are present.

Both cis and trans diastereomers of tert-butyl 3-hydroxycyclopentanecarboxylate are accessible, each offering a unique three-dimensional arrangement of functional groups that can be exploited to achieve specific stereochemical outcomes in the target molecule.

Core Synthetic Strategy: Accessing the Chiral Building Block

The cornerstone of utilizing this chiral building block is its efficient and stereoselective synthesis. A common and effective strategy involves the asymmetric reduction of the corresponding ketone, tert-butyl 3-oxocyclopentanecarboxylate. This approach allows for the controlled installation of the hydroxyl group with a high degree of enantioselectivity.

Protocol 1: Enantioselective Synthesis of tert-Butyl 3-Hydroxycyclopentanecarboxylate via Asymmetric Reduction

A key strategy for producing enantiomerically enriched tert-butyl 3-hydroxycyclopentanecarboxylate is the asymmetric reduction of the prochiral tert-butyl 3-oxocyclopentanecarboxylate. This can be effectively achieved using biocatalysis or chiral reducing agents.

Table 1: Comparison of Asymmetric Reduction Methods

| Method | Chiral Catalyst/Reducing Agent | Typical Diastereomeric Ratio (cis:trans) | Typical Enantiomeric Excess (ee) |

| Biocatalytic Reduction | e.g., Rhodotorula rubra | High selectivity for the cis-isomer | >99% for the desired enantiomer |

| Chelation-Controlled Reduction | e.g., L-Selectride® | High selectivity for the cis-isomer | High |

| Non-Chelating Reduction | e.g., Sodium Borohydride | Mixture of cis and trans isomers | Racemic (without chiral additives) |

Experimental Protocol: Biocatalytic Reduction for (1R,3S)-tert-Butyl 3-Hydroxycyclopentanecarboxylate (cis-isomer) [1]

This protocol outlines a kinetic resolution of the racemic ketone precursor using a microbial reduction to yield the optically pure cis-hydroxy ester.

Materials:

-

(±)-tert-Butyl 3-oxocyclopentanecarboxylate

-

Rhodotorula rubra (or other suitable yeast strain)

-

Glucose

-

Yeast extract

-

Peptone

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Culture Preparation: Prepare a culture of Rhodotorula rubra in a suitable growth medium containing glucose, yeast extract, and peptone. Incubate with shaking until a sufficient cell density is reached.

-

Bioreduction: To the microbial culture, add (±)-tert-butyl 3-oxocyclopentanecarboxylate. The final concentration of the substrate should be optimized for the specific microbial strain.

-

Incubation: Continue to incubate the culture with shaking. Monitor the progress of the reduction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). The reduction of one enantiomer of the ketone will proceed faster than the other.

-

Extraction: Once the desired level of conversion is achieved, terminate the reaction. Separate the microbial cells by centrifugation or filtration. Extract the supernatant or filtrate with ethyl acetate (3 x volume of aqueous phase).

-

Work-up: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the enantiomerically pure (-)-cis-tert-butyl 3-hydroxycyclopentanecarboxylate.

Causality Behind Experimental Choices:

-

Biocatalysis: The use of a microorganism like Rhodotorula rubra provides a highly enantioselective and environmentally benign method for the reduction.[1] The enzymes within the organism create a chiral environment that preferentially reduces one enantiomer of the ketone.

-

Kinetic Resolution: This method relies on the differential rate of reaction of the two enantiomers of the starting material with the chiral reagent (the microbial enzymes). This results in one enantiomer of the product being formed in high enantiomeric excess, along with the unreacted enantiomer of the starting ketone.

Application in Stereoselective Transformations

The true utility of tert-butyl 3-hydroxycyclopentanecarboxylate lies in its application as a scaffold for subsequent, highly controlled chemical modifications. The following protocols detail key transformations that leverage the unique functionalities of this building block.

Protocol 2: Oxidation to the Corresponding Ketone (Swern Oxidation)

The oxidation of the hydroxyl group to a ketone provides a key intermediate for further carbon-carbon bond formation or other modifications at this position. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[2][3][4]

Experimental Protocol: Swern Oxidation of tert-Butyl 3-Hydroxycyclopentanecarboxylate

Materials:

-

tert-Butyl 3-hydroxycyclopentanecarboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

Activator Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of tert-butyl 3-hydroxycyclopentanecarboxylate in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.

-

Base Quench: Add triethylamine to the reaction mixture, which will cause it to become cloudy. Stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tert-butyl 3-oxocyclopentanecarboxylate can be purified by silica gel column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at very low temperatures to control the stability of the reactive intermediates, particularly the chloro(dimethyl)sulfonium chloride and the subsequent alkoxysulfonium ylide.[2]

-

Reagent Order: The specific order of addition of reagents is critical for the successful formation of the active oxidizing species and to avoid side reactions.

-

Triethylamine: This hindered organic base is used to deprotonate the intermediate alkoxysulfonium salt to form the sulfur ylide, which then undergoes an intramolecular elimination to form the ketone.[5]

Diagram 1: Swern Oxidation Workflow

Caption: Workflow for the Swern oxidation of tert-butyl 3-hydroxycyclopentanecarboxylate.

Protocol 3: Stereochemical Inversion of the Hydroxyl Group (Mitsunobu Reaction)

The ability to invert the stereochemistry of the hydroxyl group is a powerful tool for accessing the diastereomeric counterpart of the starting material. The Mitsunobu reaction provides a reliable method for achieving this inversion with a high degree of stereospecificity.[6][7][8] This is particularly useful for converting a cis-isomer into a trans-isomer, or vice versa.

Experimental Protocol: Mitsunobu Inversion of cis-tert-Butyl 3-Hydroxycyclopentanecarboxylate

Materials:

-

cis-tert-Butyl 3-hydroxycyclopentanecarboxylate

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

A suitable carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Potassium carbonate (K₂CO₃) or Sodium methoxide (NaOMe)

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve cis-tert-butyl 3-hydroxycyclopentanecarboxylate, triphenylphosphine, and the chosen carboxylic acid in anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DEAD/DIAD Addition: Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture. A color change is typically observed.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and then brine.

-

Purification of the Ester Intermediate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester intermediate by silica gel column chromatography.

-

Saponification: Dissolve the purified ester intermediate in methanol and add a base such as potassium carbonate or sodium methoxide. Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Final Work-up and Purification: Neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting trans-tert-butyl 3-hydroxycyclopentanecarboxylate by column chromatography.

Causality Behind Experimental Choices:

-

PPh₃ and DEAD/DIAD: This reagent combination forms a key intermediate, an alkoxyphosphonium salt, which converts the hydroxyl group into a good leaving group.[9]

-

Sₙ2 Displacement: The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group via an Sₙ2 mechanism, which results in a clean inversion of the stereocenter.[7]

-

Two-Step Inversion: The overall process is a two-step inversion: first, formation of the ester with inversion, followed by saponification of the ester to reveal the inverted alcohol.

Diagram 2: Mitsunobu Inversion Pathway

Caption: Stereochemical inversion via the Mitsunobu reaction followed by saponification.

Application in the Synthesis of Prostaglandin Analogs

The cyclopentane core of tert-butyl 3-hydroxycyclopentanecarboxylate makes it an ideal starting material for the synthesis of prostaglandins and their analogs, which are a class of lipid compounds with diverse physiological effects.[10][11] The synthesis of the Corey lactone, a key intermediate for many prostaglandins, can be approached using this building block.

Conceptual Workflow: Synthesis of a Corey Lactone Precursor

-

Starting Material: Enantiomerically pure cis-tert-butyl 3-hydroxycyclopentanecarboxylate.

-

Protection of the Hydroxyl Group: The hydroxyl group is protected with a suitable protecting group (e.g., a silyl ether like TBDMS) to prevent its interference in subsequent steps.

-

Introduction of the Lower Side Chain: The ester can be reduced to the corresponding aldehyde. A Horner-Wadsworth-Emmons reaction can then be used to install the lower side chain of the prostaglandin.[12]

-

Functional Group Manipulations: Further transformations, such as reduction of the enone and selective deprotection, lead to a key intermediate that can be cyclized to form the Corey lactone.

This strategic sequence of reactions, starting from a simple chiral cyclopentane building block, demonstrates the power of this synthon in the efficient construction of complex and biologically active molecules.

Conclusion

tert-Butyl 3-hydroxycyclopentanecarboxylate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its hydroxyl and tert-butyl ester functionalities, provides chemists with a reliable and versatile platform for the construction of complex molecular architectures. The protocols and principles outlined in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable chiral intermediate in their pursuit of novel therapeutics and innovative chemical entities.

References

- Mitsunobu, O.

- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.

- Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review of Scope and Applications. Chemical Reviews2009, 109 (6), 2551-2651.

- Bednarski, M. D.; Lyssikatos, J. P. (Eds.). The Organic Chemistry of Sugars. CRC Press, 2006.

- Ferreira, V. F.; de Souza, M. C. B. V.; Cunha, A. C.; Pereira, L. O. R.; Ferreira, M. L. G. Recent Advances in the Synthesis of Prostaglandins and Analogs. Molecules2011, 16 (5), 4184-4250.

- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.

- Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds. In Organic Reactions; John Wiley & Sons, Inc.: 2004.

- Parikh, J. R.; Doering, W. v. E. Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society1967, 89 (21), 5505–5507.

- Dodge, J. A.; Trujillo, J. I.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. The Journal of Organic Chemistry1994, 59 (2), 234-236.

- Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry1978, 43 (12), 2480-2482.

- Davis, S. G.; Garner, A. C.; Roberts, P. M.; Smith, A. D.; Thomson, J. E. Parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for the asymmetric synthesis of 3-oxy-substituted cispentacin and transpentacin derivatives. Organic & Biomolecular Chemistry2008, 6 (12), 2195-2203.

-

Organic Chemistry Portal. Swern Oxidation. Available at: [Link].

-

ResearchGate. Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives. Available at: [Link].

- Google Patents. Synthesis method of trans-3-hydroxycyclobutylformic acid.

- Suemune, H.; Kawahara, T.; Sakai, K. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. Chemical & Pharmaceutical Bulletin1989, 37 (8), 1995-1998.

- Stoltz, B. M.; Virgil, S. C. Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters2012, 14 (22), 5716-5719.

-

ResearchGate. Synthesis of tert-butyl 3-hydroxycyclobutanecarboxylate (cis-18). Available at: [Link].

- Chen, W.; Gopishetty, S.; Wang, L.; et al. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters2016, 26 (16), 4057-4061.

- Google Patents. Process for the synthesis of prostaglandin derivatives.

Sources

- 1. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

functionalization of hydroxyl group in tert-butyl 3-hydroxycyclopentanecarboxylate

Application Note: Functionalization of tert-Butyl 3-Hydroxycyclopentanecarboxylate

Executive Summary & Strategic Analysis

The scaffold tert-butyl 3-hydroxycyclopentanecarboxylate represents a critical chiral building block in the synthesis of prostaglandin analogs, neuraminidase inhibitors (e.g., Peramivir congeners), and conformationally restricted peptidomimetics. Its value lies in the orthogonal reactivity between the secondary hydroxyl group at C3 and the acid-labile tert-butyl ester at C1.

Core Challenges:

-

Stereochemical Integrity: The relative configuration (cis/trans) between the carboxylate and the hydroxyl group defines the biological activity. Reactions must either strictly retain or cleanly invert this stereocenter.

-

Chemoselectivity: The tert-butyl ester is robust against basic hydrolysis but highly sensitive to acidic conditions (

). Functionalization protocols must avoid strong Brønsted or Lewis acids to prevent premature deprotection to the carboxylic acid or isobutylene elimination.

This guide details three divergent workflows to functionalize the C3-hydroxyl group: Oxidation (to ketone), Stereochemical Inversion (Mitsunobu), and O-Alkylation (Etherification).

Decision Tree & Workflow

The following diagram illustrates the strategic divergence based on the desired target moiety.

Figure 1: Strategic divergence for C3 functionalization. Colors indicate reaction pathways: Red (Oxidation), Green (Substitution/Protection).

Protocol A: Stereochemical Inversion (Mitsunobu Reaction)[1]

Objective: To invert the stereocenter at C3 (e.g., converting cis-alcohol to trans-ester) or to introduce nitrogen nucleophiles (azides) for subsequent reduction to amines.

Mechanism & Rationale:

The Mitsunobu reaction utilizes an

-

Why this method? It is the only reliable method to invert the C3 center while keeping the C1 ester intact.

-

Critical Control: The order of addition is vital to prevent side reactions (e.g., alkylation of the hydrazine byproduct).

Reagents:

-

Triphenylphosphine (

): 1.5 eq[3] -

Diisopropyl azodicarboxylate (DIAD): 1.5 eq (Preferred over DEAD for safety and handling)[3]

-

Nucleophile: 4-Nitrobenzoic acid (for inversion/protection) or Diphenylphosphoryl azide (DPPA) (for azide installation).

-

Solvent: Anhydrous THF.

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-hydroxycyclopentanecarboxylate (1.0 eq) and

(1.5 eq) in anhydrous THF (0.1 M concentration). -

Nucleophile Addition: Add the nucleophile (e.g., 4-nitrobenzoic acid, 1.5 eq). The solution typically remains clear.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Activation (Critical Step): Add DIAD (1.5 eq) dropwise over 15 minutes. Note: The solution will turn yellow/orange. Rapid addition can generate excessive heat and decompose the betaine intermediate.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–16 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting alcohol (lower Rf) should disappear; the ester product (higher Rf, UV active) should appear.

-

Workup: Concentrate the THF in vacuo. Triturate the residue with cold Diethyl Ether (

) to precipitate Triphenylphosphine oxide ( -

Purification: Flash chromatography (Silica gel).

Self-Validating Check:

-

NMR: The C3 proton signal will shift significantly (e.g., from

4.2 to

Protocol B: Oxidation to Ketone (Dess-Martin Periodinane)

Objective: To generate tert-butyl 3-oxocyclopentanecarboxylate without cleaving the acid-sensitive ester.

Mechanism & Rationale: Standard oxidations like Jones (Chromic acid) are too acidic and will cleave the tert-butyl group. Swern oxidation generates HCl as a byproduct, which entails risk. Dess-Martin Periodinane (DMP) is the gold standard here: it operates at neutral pH, is chemoselective for alcohols, and avoids epimerization of the C1 stereocenter.

Reagents:

-

Dess-Martin Periodinane (1.2 eq)

-

Sodium Bicarbonate (

): 2.0 eq (Buffer) -

Solvent: Dichloromethane (DCM), wet (water accelerates DMP mechanism).

Step-by-Step Protocol:

-

Setup: Dissolve the alcohol (1.0 eq) in DCM (0.2 M).

-

Buffering: Add solid

(2.0 eq) to the stirring solution. Reason: To neutralize any trace acetic acid present in the DMP reagent. -

Oxidation: Add DMP (1.2 eq) in a single portion at 0°C. Allow to warm to RT.

-

Quenching (The "Self-Validating" System): After 2 hours, add a 1:1 mixture of saturated aqueous

(thiosulfate) and saturated-

Observation: The mixture will be cloudy. Stir vigorously until two clear layers form (approx. 15 mins). This indicates the excess oxidant has been destroyed and iodine byproducts extracted.

-

-

Workup: Separate organic layer, dry over

, and concentrate. -

Purification: Short silica plug. Ketones are often prone to enolization; store at -20°C.

Protocol C: O-Alkylation (Benzylation)

Objective: Protection of the hydroxyl group as a benzyl ether.

Mechanism & Rationale: Classical Williamson ether synthesis uses Sodium Hydride (NaH). However, Warning: Using NaH in DMF with tert-butyl esters can lead to ester cleavage via a specific elimination mechanism [1].

-

Recommended Route: NaH in THF (safer than DMF) or Silver Oxide (

) for mild conditions.

Reagents:

-

Benzyl Bromide (

): 1.5 eq -

Sodium Hydride (NaH, 60% dispersion): 1.2 eq

-

Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 eq) - accelerates the reaction.

-

Solvent: Anhydrous THF (0°C to RT).

Step-by-Step Protocol:

-

Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add the alcohol (1.0 eq) dropwise. Stir for 30 mins at 0°C.

-

Visual: Hydrogen gas evolution must cease before proceeding.

-

-

Alkylation: Add TBAI (0.1 eq) followed by Benzyl Bromide (1.5 eq).

-

Reaction: Warm to RT and stir for 18 hours.

-

Quench: Cool to 0°C. Carefully add water dropwise (exothermic!).

-

Workup: Extract with EtOAc. Wash organics with Brine.[4]

-

Purification: Flash chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of t-Butyl group | Acidic contamination in reagents (e.g., HCl in acid chlorides, AcOH in DMP). | Use buffered conditions ( |

| No Reaction (Mitsunobu) | Steric hindrance of the cyclopentane ring. | Use more reactive phosphines ( |

| Elimination to Alkene | Basic conditions too strong (E2 elimination). | Switch from NaH to |

| Low Yield (Oxidation) | Enolization of the product ketone. | Minimize exposure to silica gel; use neutral alumina or distill if possible. |

References

-

Hidasová, D., & Slanina, T. (2023).[5] "Cleavage of tert-Butyl Benzoates with NaH in DMF." Journal of Organic Chemistry. (Validates the warning against NaH/DMF for t-butyl esters).

-

Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (Authoritative review on Mitsunobu mechanism).

-

Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry. (Original DMP protocol).

-

Organic Syntheses. "Mitsunobu Reaction: General Procedure." (Standard procedures for reproducibility).

Sources

Application Notes and Protocols: Selective Oxidation of tert-Butyl 3-Hydroxycyclopentanecarboxylate to the Corresponding Keto Ester

Abstract

This document provides a comprehensive guide for the selective oxidation of tert-butyl 3-hydroxycyclopentanecarboxylate to its corresponding keto ester, tert-butyl 3-oxocyclopentanecarboxylate. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. We present detailed protocols for three widely-used, mild oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation. The causality behind experimental choices, mechanistic insights, and field-proven tips are discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

The cyclopentanone ring system is a prevalent scaffold in a multitude of natural products and synthetic pharmaceuticals. The target molecule of this guide, tert-butyl 3-oxocyclopentanecarboxylate, is a valuable chiral building block in medicinal chemistry and drug discovery.[1][2] Its bifunctional nature, possessing both a ketone and a bulky ester, allows for diverse synthetic elaborations, making it a key intermediate in the synthesis of complex molecular architectures. The selective oxidation of the secondary alcohol in tert-butyl 3-hydroxycyclopentanecarboxylate is a pivotal transformation to access this important synthetic precursor. This guide details robust and scalable methods to achieve this oxidation with high efficiency and chemoselectivity, avoiding harsh conditions that could compromise the acid-labile tert-butyl ester or lead to unwanted side reactions.

Choosing the Right Oxidation Method: A Comparative Overview